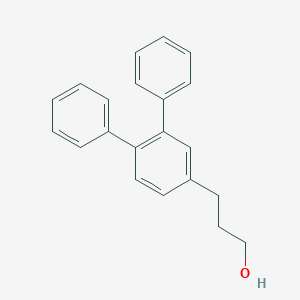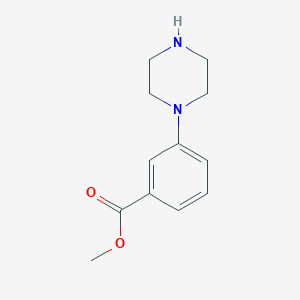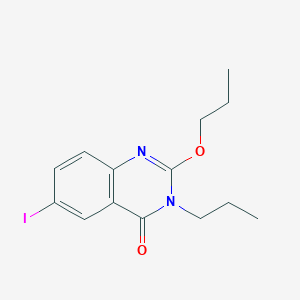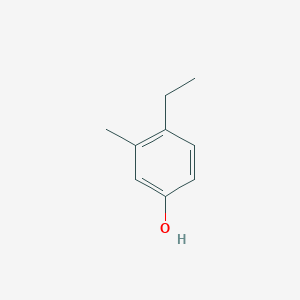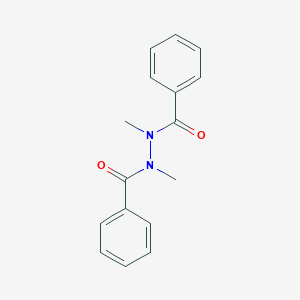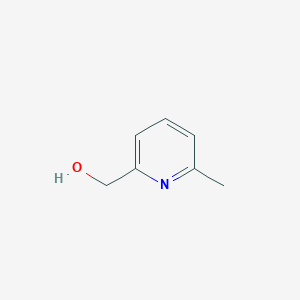
octanoyl-coenzyme A
Overview
Description
Mechanism of Action
- Its main targets include:
- Enoyl-CoA hydratase, mitochondrial : This enzyme participates in the β-oxidation pathway, specifically catalyzing the hydration of trans-2-enoyl-CoA intermediates to form L-3-hydroxyacyl-CoA .
- Enoyl-CoA delta isomerase 1, mitochondrial : This enzyme is essential for the isomerization of cis-3-enoyl-CoA to trans-2-enoyl-CoA during fatty acid degradation .
- Medium-chain specific acyl-CoA dehydrogenase, mitochondrial (MCAD) : MCAD plays a crucial role in the initial step of fatty acid β-oxidation, converting medium-chain acyl-CoAs (including octanoyl-CoA) into trans-2-enoyl-CoA .
- Specifically, octanoyl-CoA:
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Octanoyl-CoA plays a significant role in biochemical reactions, particularly in the beta-oxidation of fatty acids in peroxisomes . It interacts with several enzymes and proteins, including Medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the first step of mitochondrial beta-oxidation for medium-chain acyl-CoAs . The interaction between Octanoyl-CoA and these enzymes is essential for the breakdown of fatty acids into acetyl-CoA, a key molecule in energy production .
Cellular Effects
Octanoyl-CoA influences various cellular processes. It is a critical player in energy metabolism, where it is involved in the production of acetyl-CoA, a molecule central to many biochemical reactions in cells . The presence and concentration of Octanoyl-CoA can impact cell signaling pathways, gene expression, and overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of Octanoyl-CoA primarily involves its role in the beta-oxidation of fatty acids. It is produced alongside acetyl-CoA and transferred to the mitochondria to be further oxidized into acetyl-CoA . This process involves binding interactions with various biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octanoyl-CoA can change over time. For instance, studies have shown that certain mutations in the ACADM gene, which encodes for the MCAD enzyme, can affect the residual octanoyl-CoA oxidation activities . This can influence the stability of Octanoyl-CoA and its long-term effects on cellular function.
Metabolic Pathways
Octanoyl-CoA is involved in several metabolic pathways, most notably the beta-oxidation of fatty acids. In this process, it interacts with enzymes such as MCAD . This pathway is crucial for energy production in cells, highlighting the importance of Octanoyl-CoA in cellular metabolism .
Transport and Distribution
Octanoyl-CoA is produced in the peroxisomes and then transferred to the mitochondria for further oxidation
Subcellular Localization
Octanoyl-CoA is primarily localized in the peroxisomes, where it is produced, and the mitochondria, where it is further oxidized into acetyl-CoA . This subcellular localization is crucial for its role in the beta-oxidation of fatty acids and energy production in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octanoyl-Coenzyme A can be achieved through chemo-enzymatic methods. One common approach involves the use of acyl-CoA dehydrogenases to convert precursor acids into enoyl-CoA derivatives . This method is particularly valuable when the precursor acids are not commercially available . Another method involves the use of liquid chromatography combined with tandem mass spectrometric detection (LC-MS/MS) for the absolute quantification of coenzyme A and its derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic synthesis of CoA-thioesters. This process is vital for the study of CoA-dependent enzymes and pathways, as well as for metabolomics studies . The proposed synthetic routes can be performed on a small scale and do not require special chemical equipment, making them convenient for biological laboratories .
Chemical Reactions Analysis
Types of Reactions: Octanoyl-Coenzyme A undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a key intermediate in the beta-oxidation pathway, where it is further oxidized into acetyl-CoA .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acyl-CoA dehydrogenases, enoyl-CoA hydratase, and medium-chain specific acyl-CoA dehydrogenase . These reactions typically occur under physiological conditions within the mitochondria and peroxisomes .
Major Products: The major product formed from the oxidation of this compound is acetyl-CoA . This molecule is a central metabolite in energy production and biosynthetic pathways .
Scientific Research Applications
Octanoyl-Coenzyme A has a wide range of scientific research applications. It is used in enzyme kinetics, protein-ligand binding studies, and drug metabolism research . Additionally, it serves as a valuable tool for investigating the structure and function of proteins, lipids, and carbohydrates . In the field of metabolomics, this compound is used as a standard for the quantification of CoA-dependent metabolites . It also plays a role in the study of metabolic pathways, including the citric acid cycle, fatty acid biosynthesis, and secondary metabolism .
Comparison with Similar Compounds
Acetyl-CoA: A short-chain fatty acyl-CoA that plays a central role in energy metabolism and biosynthetic pathways.
Malonyl-CoA: An alpha-carboxylated acyl-CoA involved in fatty acid biosynthesis.
Enoyl-CoA: An alpha, beta-unsaturated acyl-CoA derivative involved in the beta-oxidation pathway.
Uniqueness: Octanoyl-Coenzyme A is unique due to its medium-chain length, which allows it to participate in both the beta-oxidation of fatty acids and the synthesis of complex lipids . Its role as an intermediate in the production of acetyl-CoA highlights its importance in energy metabolism and biosynthetic pathways .
Properties
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMZYOXOBSXMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862615 | |
| Record name | S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} octanethioate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
893.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Octanoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1264-52-4 | |
| Record name | Octanoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway involving octanoyl-CoA?
A1: Octanoyl-CoA is a key intermediate in the beta-oxidation pathway, a crucial metabolic process that breaks down fatty acids in mitochondria and peroxisomes to generate energy. [, , , , , ]
Q2: How does octanoyl-CoA interact with Medium-Chain Acyl-CoA Dehydrogenase (MCAD)?
A2: Octanoyl-CoA acts as a substrate for MCAD, a flavoenzyme that catalyzes the first step of beta-oxidation for medium-chain fatty acids. The interaction involves the binding of octanoyl-CoA to MCAD, followed by dehydrogenation to yield trans-2-octenoyl-CoA and the reduced enzyme (MCAD-FADH2). [, , , , ]
Q3: What are the distinct steps involved in the MCAD-catalyzed dehydrogenation of octanoyl-CoA?
A3: The reaction involves several steps: (1) formation of the MCAD-FAD-octanoyl-CoA Michaelis complex, (2) isomerization reactions with subtle electronic changes, and (3) reduction of the enzyme-bound flavin (FAD) to FADH2, resulting in the formation of the product, trans-2-octenoyl-CoA. [, , , ]
Q4: How does the 3'-phosphate group of CoA influence the MCAD-catalyzed reaction, despite its distance from the active site?
A4: Despite being located approximately 15 Å away from the active site, the 3'-phosphate group of CoA plays a crucial role in the MCAD-catalyzed reaction. Studies using 3'-phosphate-truncated octanoyl-CoA demonstrate altered kinetic parameters, including changes in turnover rate, Km values, and the rates of reductive and oxidative half-reactions. These findings highlight the functional significance of the 3'-phosphate group, even at a distance. []
Q5: Does the substitution of Glu-376, a key active site residue in MCAD, affect its interaction with octanoyl-CoA?
A5: Yes, the Glu-376 residue in MCAD plays a crucial role in abstracting the alpha-proton from octanoyl-CoA. Replacing Glu-376 with Gln (E376Q mutation) significantly impairs both the rate of octanoyl-CoA-dependent FAD reduction and the binding kinetics of octenoyl-CoA, indicating its importance in proton transfer and active site environment modulation. [, , ]
Q6: How do octanoyl-CoA and octenoyl-CoA dissociation pathways from MCAD differ, and how do these pathways relate to the enzyme's oxidase activity?
A7: Octenoyl-CoA dissociates from MCAD-FADH2 via two pathways: (1) a "facile" pathway involving the reversal of the reductive half-reaction, releasing octenoyl-CoA as octanoyl-CoA; and (2) a "restricted" pathway involving direct but slow dissociation of octenoyl-CoA. The restricted pathway coincides with the rate of FADH2 oxidation by O2, suggesting suppression of oxidase activity when the enzyme is in the charge-transfer complex form. Oxidase activity emerges upon conversion of the complex to the MCAD-FADH2 - octenoyl-CoA Michaelis complex. [, ]
Q7: Does the brain exhibit a preference for utilizing medium-chain fatty acids like octanoyl-CoA for energy production?
A8: Research indicates a relatively higher activity of octanoyl-CoA dehydrogenase compared to palmitoyl-CoA dehydrogenase in both rat and human brains. This elevated activity of the medium-chain fatty acyl-CoA dehydrogenase may reflect the brain's capacity to utilize medium-chain fatty acids like octanoyl-CoA for energy and its protective mechanism against potentially encephalopathic effects of these substrates. []
Q8: What is the role of carnitine palmitoyltransferases (CPTs) in relation to octanoyl-CoA?
A9: CPTs are a family of enzymes responsible for transporting long-chain fatty acyl-CoAs, such as palmitoyl-CoA, across the mitochondrial membrane for beta-oxidation. While octanoyl-CoA, being a medium-chain fatty acyl-CoA, does not require CPT for mitochondrial entry, studies investigating CPT specificity for carnitine analogs often utilize octanoyl-CoA as a comparative substrate to palmitoyl-CoA. []
Q9: What is the molecular formula and weight of octanoyl-CoA?
A9: The molecular formula of octanoyl-CoA is C27H48N7O17P3S. Its molecular weight is 809.7 g/mol.
Q10: Does octanoyl-CoA exhibit distinct spectroscopic properties when bound to enzymes like MCAD?
A11: Yes, the binding of octanoyl-CoA and its analogs to MCAD can induce characteristic spectral changes. For example, the formation of a charge-transfer complex between the enolate of 3-thia-octanoyl-CoA and the oxidized flavin in MCAD results in a long-wavelength absorption band. Additionally, 4-thia-trans-2-octenoyl-CoA, a product analog, exhibits a red-shifted absorption band upon binding to MCAD. These spectral shifts provide valuable insights into the enzyme-substrate interactions. [, , , ]
Q11: What spectroscopic techniques have been used to study the interaction of octanoyl-CoA and its analogs with MCAD?
A12: Several spectroscopic techniques have been employed, including UV-Vis spectrophotometry, stopped-flow kinetics, and resonance Raman spectroscopy. These techniques allow researchers to monitor changes in the electronic structure of the flavin cofactor and substrate upon binding and during catalysis. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B71922.png)
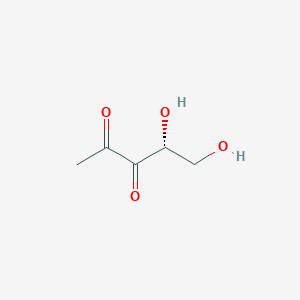
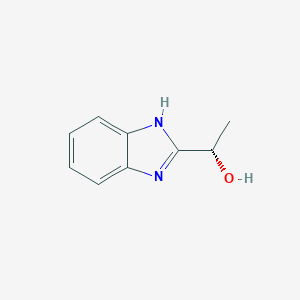
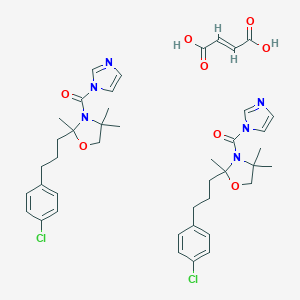
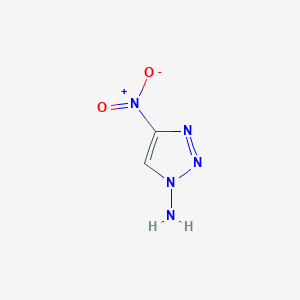
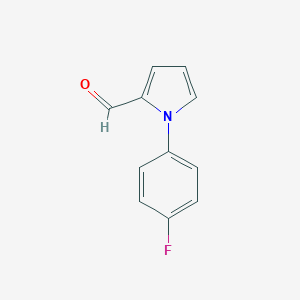
![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)
